molecular formula C8H7N5O2S B111969 4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol CAS No. 154016-23-6

4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol

Cat. No. B111969
M. Wt: 237.24 g/mol
InChI Key: HQDSMPOPMQMIGK-UHFFFAOYSA-N
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Description

“4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol” is a compound containing the 1,2,4-triazole ring in its structure . Compounds with this structure are known for their multidirectional biological activity . They have been extensively researched, and have shown significant antibacterial activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol”, has been the subject of many studies . 3-Amino-1,2,4-triazole is often used as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

The molecular structure of “4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol” is characterized by the presence of a 1,2,4-triazole ring . This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .

Scientific Research Applications

Synthesis and Biological Activity

A key area of research involves the synthesis of new compounds derived from 4-Amino-5-(2-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol and evaluating their biological activities. For instance, Badr and Barwa (2011) synthesized a series of fused 1,2,4-triazoles starting from 5-nitro-2-furoic acid, which were then evaluated for their antimicrobial activity, showcasing the potential of these compounds in developing new antibacterial agents (Badr & Barwa, 2011).

Future Directions

The future directions for “4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol” and similar compounds involve further investigations on this scaffold to harness its optimum antibacterial potential . The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

4-amino-3-(2-nitrophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2S/c9-12-7(10-11-8(12)16)5-3-1-2-4-6(5)13(14)15/h1-4H,9H2,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDSMPOPMQMIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol

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